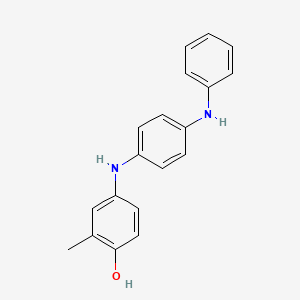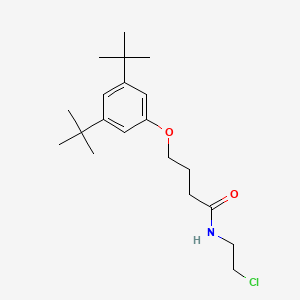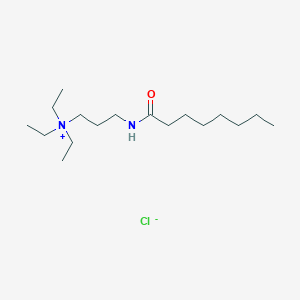
3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid is a chemical compound that belongs to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a benzoic acid moiety attached to the benzoxazine structure. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with benzoic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with a different ring structure.
2H-1,3-Benzoxazine: A simpler benzoxazine compound without the benzoic acid moiety.
1,3-Benzoxazine: A related compound with a different substitution pattern on the benzoxazine ring.
Uniqueness
3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid is unique due to the presence of both the benzoxazine and benzoic acid functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science, pharmaceuticals, and organic synthesis. The compound’s ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.
Eigenschaften
CAS-Nummer |
105732-34-1 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
3-(2,4-dihydro-1,3-benzoxazin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c17-15(18)11-5-3-6-13(8-11)16-9-12-4-1-2-7-14(12)19-10-16/h1-8H,9-10H2,(H,17,18) |
InChI-Schlüssel |
ZSURQUDREBTPAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OCN1C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


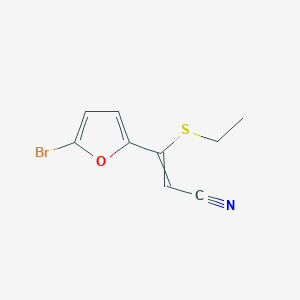
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
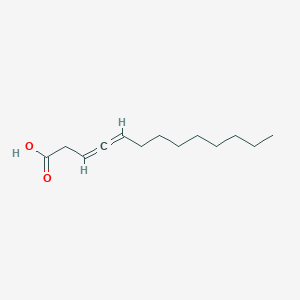
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
